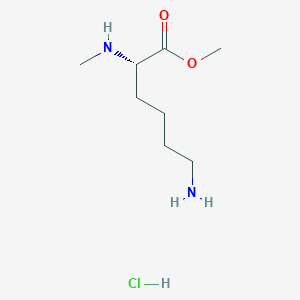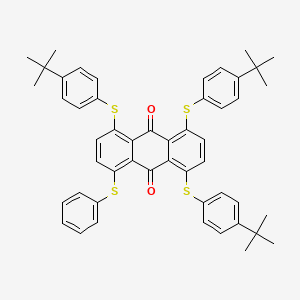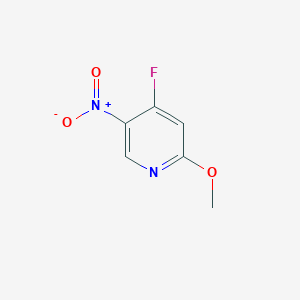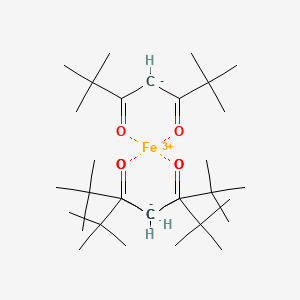
Iron(3+);2,2,6,6-tetramethylheptane-3,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iron(3+);2,2,6,6-tetramethylheptane-3,5-dione, also known as Iron(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate), is a coordination compound where iron is complexed with three molecules of 2,2,6,6-tetramethylheptane-3,5-dione. This compound is often used as a precursor in various chemical processes due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Iron(3+);2,2,6,6-tetramethylheptane-3,5-dione typically involves the reaction of iron(III) chloride with 2,2,6,6-tetramethylheptane-3,5-dione in the presence of a base. The reaction is carried out in an organic solvent such as ethanol or acetone. The mixture is stirred and heated to facilitate the formation of the complex, which is then purified by recrystallization .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but is optimized for larger quantities. The reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
Iron(3+);2,2,6,6-tetramethylheptane-3,5-dione undergoes various types of chemical reactions, including:
Oxidation: The iron center can participate in redox reactions, where it can be reduced to iron(II) or oxidized further depending on the reaction conditions.
Substitution: The ligands around the iron center can be substituted with other ligands, leading to the formation of different coordination complexes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions and various ligands for substitution reactions. The reactions are typically carried out in organic solvents under controlled temperatures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield iron(II) complexes, while substitution reactions can produce a variety of iron coordination compounds with different ligands .
Wissenschaftliche Forschungsanwendungen
Iron(3+);2,2,6,6-tetramethylheptane-3,5-dione has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Iron(3+);2,2,6,6-tetramethylheptane-3,5-dione involves its ability to form stable coordination complexes with metals. The iron center can participate in various chemical reactions, facilitating the formation of new compounds. The ligands around the iron center can also influence the reactivity and stability of the complex, making it a versatile compound in different applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Iron(III) acetylacetonate: Similar to Iron(3+);2,2,6,6-tetramethylheptane-3,5-dione, this compound is used as a precursor in various chemical processes.
Iron(III) nitrate: Another iron(III) compound with different ligands, used in different applications.
Iron(III) chloride: A common iron(III) compound used in various chemical reactions.
Uniqueness
This compound is unique due to its stability and the specific properties imparted by the 2,2,6,6-tetramethylheptane-3,5-dione ligands. These ligands provide steric hindrance and electronic effects that influence the reactivity and stability of the iron center, making it suitable for specific applications that other iron(III) compounds may not be able to achieve .
Eigenschaften
Molekularformel |
C33H57FeO6 |
|---|---|
Molekulargewicht |
605.6 g/mol |
IUPAC-Name |
iron(3+);2,2,6,6-tetramethylheptane-3,5-dione |
InChI |
InChI=1S/3C11H19O2.Fe/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7H,1-6H3;/q3*-1;+3 |
InChI-Schlüssel |
AWKCYXFBJHQGBL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.[Fe+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



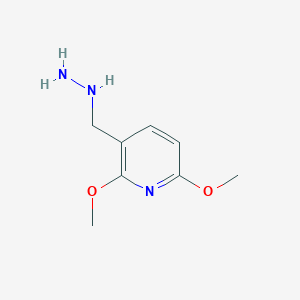
![(R)-7-Azaspiro[3.5]nonan-1-amine 2hcl](/img/structure/B13141424.png)
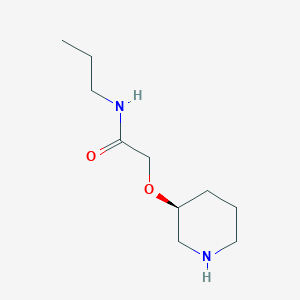
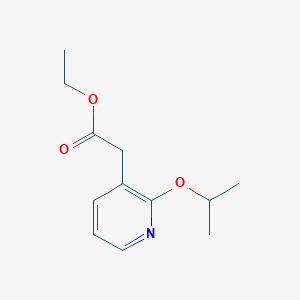
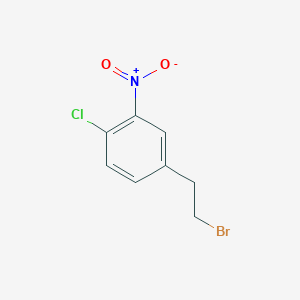
![4,6,10-Trioxa-5-phosphahexacosanoicacid,2-amino-5-hydroxy-11-oxo-8-[(1-oxohexadecyl)oxy]-,5-oxide,sodiumsalt,(2S,8R)-](/img/structure/B13141445.png)

![1-Amino-4-[(1,3-thiazol-2-yl)amino]anthracene-9,10-dione](/img/structure/B13141456.png)
